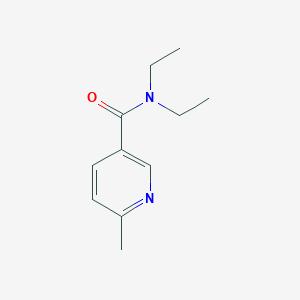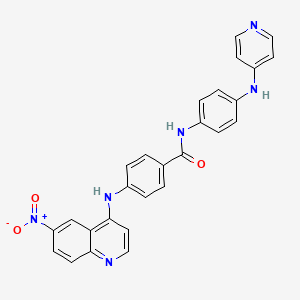
1-(Benzenesulfonylmethyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonylmethyl)-4-chlorobenzene is an organic compound characterized by the presence of a benzenesulfonyl group attached to a methyl group, which is further connected to a 4-chlorobenzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonylmethyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with 4-chlorotoluene in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonylmethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfonyl group can yield benzenesulfonic acid, while reduction can produce benzenesulfide.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonylmethyl)-4-chlorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(Benzenesulfonylmethyl)-4-chlorobenzene exerts its effects involves interactions with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methyl group.
Benzenesulfonyl chloride, 4-methyl-: Contains a methyl group instead of a chlorobenzene ring.
Uniqueness: 1-(Benzenesulfonylmethyl)-4-chlorobenzene is unique due to the presence of both a benzenesulfonyl group and a 4-chlorobenzene ring, which imparts distinct chemical and physical properties. This combination allows for a wide range of reactivity and applications that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
51229-56-2 |
|---|---|
Molekularformel |
C13H11ClO2S |
Molekulargewicht |
266.74 g/mol |
IUPAC-Name |
1-(benzenesulfonylmethyl)-4-chlorobenzene |
InChI |
InChI=1S/C13H11ClO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2 |
InChI-Schlüssel |
QVJNFMFPRYREOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Key on ui other cas no. |
51229-56-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[[(3,5-Dibromopyridin-2-yl)amino]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1656103.png)
![2-methyl-4-[(4Z,7Z,10E)-pentadeca-4,7,10-trien-2-yl]benzene-1,3-diol](/img/structure/B1656104.png)






![4-chloro-N-[9-(4-chlorophenyl)sulfonyl-7,7-dimethyl-5-oxo-6,8-dihydrocarbazol-3-yl]benzenesulfonamide](/img/structure/B1656117.png)


